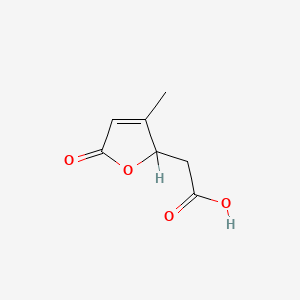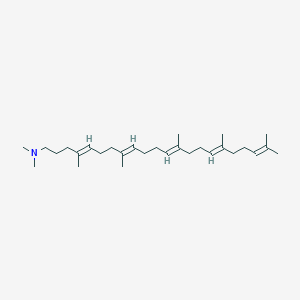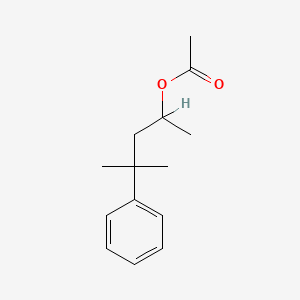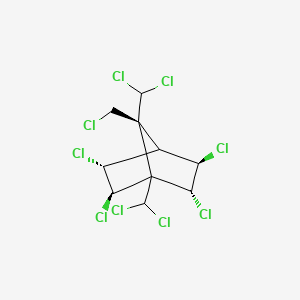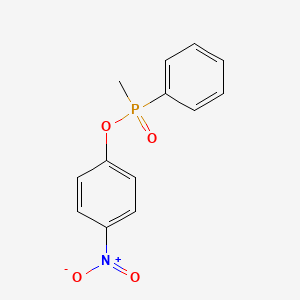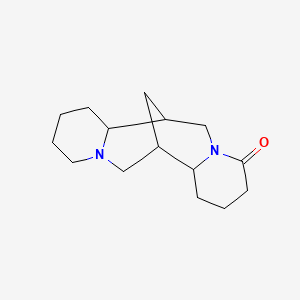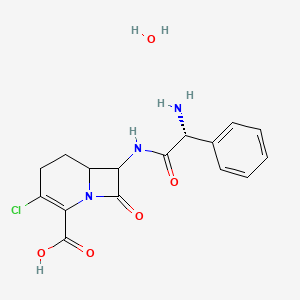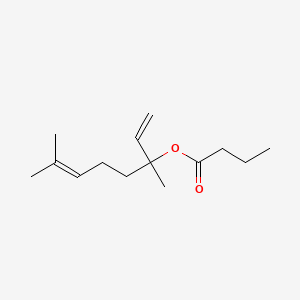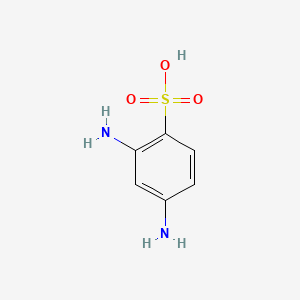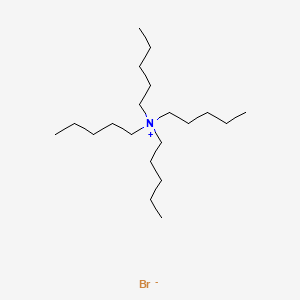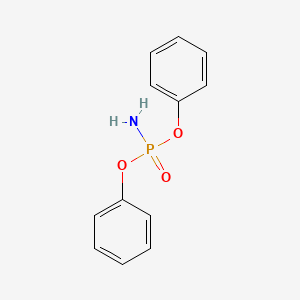
Diphenyl phosphoramidate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diphenyl phosphoramidate involves the reaction of diphenyl phosphorochloridate with cyanamide in the presence of a base such as 1,4–dimethylpiperazine in THF at 50–55 °C, forming an intermediate that can be further reacted with various aromatic or heterocyclic amines to yield novel compounds (Subramanyam et al., 2013). Additionally, the Kresze reaction has been used to synthesize N-diphenylphosphinoylimines, showcasing the compound's versatility in organic synthesis (Lauzon et al., 2005).
Molecular Structure Analysis
The molecular structure of diphenyl phosphoramidate derivatives has been elucidated through various synthetic approaches, highlighting the compound's ability to form robust molecular assemblies in solid-state structures. Investigations into halogen-substituted phosphoramidates have revealed insights into their molecular assembly, showing that N-H...O hydrogen bonds are primary building blocks with ancillary interactions such as C-H...O, C-H...π, and halogen bonding playing significant roles in crystalline arrangement (Hasija et al., 2022).
Chemical Reactions and Properties
Diphenyl phosphoramidate has been employed in a wide range of chemical reactions, including the synthesis of tetrazoles from aldoximes, demonstrating its utility as a reagent for the introduction of azide groups and subsequent cyclization to form heterocyclic compounds (Ishihara et al., 2016). It also serves as a 1, 3-dipole in reactions converting alkyl phenyl ketones to 2-phenylalkanoic acids, showcasing its versatility in organic transformations (Kawai et al., 1983).
Applications De Recherche Scientifique
-
Synthesis of Important Compounds
- Field : Organic Chemistry
- Application : Phosphoramidates are precursors to many organic compounds such as imines, amines, azetidines, and aziridines .
- Method : The synthesis of these compounds typically involves the reaction of diphenyl phosphoryl chloride and various primary/secondary amines .
- Results : The resulting phosphoramidates have been used in the synthesis of a wide range of organic compounds .
-
Antimicrobial Activity
- Field : Medical and Biochemical Research
- Application : Some phosphoramidates have shown good to moderate antimicrobial activity .
- Method : The antimicrobial activity is typically assessed using standard microbiological techniques .
- Results : The newly synthesized phosphoramidates were found to be effective against a range of microbial species .
-
Agriculture
- Field : Agriculture
- Application : Phosphoramidates are used in agriculture as insecticides, fungicides, and herbicides .
- Method : These compounds are typically applied to crops in a diluted form to control pests and diseases .
- Results : They have been found to be effective in controlling a variety of pests and diseases in crops .
-
Medicine
- Field : Medical Research
- Application : Phosphoramidates are used in medicine as antifungal, anti-HIV, and antitumor agents .
- Method : These compounds are typically administered to patients in a controlled manner under medical supervision .
- Results : They have shown promising results in the treatment of various diseases .
-
Coordination Chemistry
- Field : Coordination Chemistry
- Application : Phosphoramidates, including Diphenyl phosphoramidate, act as 1,3- N, O -chelating ligands . They have diverse applications in the field of coordination chemistry for bond activation, catalysis, and metal ligand cooperativity .
- Method : The specific methods of application in coordination chemistry would depend on the specific reaction or process being carried out .
- Results : The use of phosphoramidates as ligands has been found to be effective in various processes in coordination chemistry .
-
Green Synthesis
- Field : Organic Chemistry
- Application : Diphenyl phosphoramidate is used in the green synthesis of new series of diphenyl substituted aryl phosphoramidates .
- Method : The synthesis involves the reaction of diphenyl phosphoryl chloride and various primary/secondary amines using THF as solvent . 1,4-dimethylpiperazine (DMP) is used as a suitable base for catalysing the formation of a P−N linkage .
- Results : The newly synthesized phosphoramidates were screened for their antimicrobial activity. Most of the compounds depicted good to moderate antimicrobial activity when compared to the standard .
- Flame Retardants
- Field : Material Science
- Application : Phosphoramidates, including Diphenyl phosphoramidate, have been used as flame retardants . They are incorporated into materials like polycarbonates to impart flame retardancy by forming an expandable protective char .
- Method : The specific methods of application in flame retardancy would depend on the specific material and process being used .
Safety And Hazards
Diphenyl phosphoramidate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray. After handling, skin should be washed thoroughly. It should be used only outdoors or in a well-ventilated area .
Orientations Futures
Diphenyl phosphoramidate has potential applications in the field of medicine and biology. It can be used for the synthesis of various biologically active compounds . Activity-based protein profiling has the potential to address functional aspects of serine proteases in the immune system and future efforts may bring translation into clinical application .
Propriétés
IUPAC Name |
[amino(phenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMUDOFWQWBHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073284 | |
| Record name | Phosphoramidic acid, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl phosphoramidate | |
CAS RN |
2015-56-7 | |
| Record name | Phosphoramidic acid, diphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2015-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amidophosphoric acid, diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl phosphoramidate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoramidic acid, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl phosphoramidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diphenyl phosphoramidate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU5Z7Q6RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
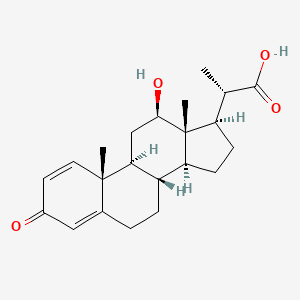
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)
